1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-15-26(14-16-6-2-1-3-7-16)21-22(27)25-20-9-5-4-8-19(20)24-21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRCNOUNNSDKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and glyoxal, under acidic conditions to form the imidazoquinoxaline core.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, bases, and acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the imidazoquinoxaline core can lead to the formation of corresponding amines.
Scientific Research Applications
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound include derivatives with variations in the sulfonyl and benzyl groups (Table 1). For instance:
- 1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline () replaces the benzyl group with a 2-methoxybenzyl group and substitutes the 4-fluorobenzenesulfonyl with a tosyl (4-methylbenzenesulfonyl) group.
- 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline () features a 4-chlorobenzenesulfonyl group and a 3-(trifluoromethyl)phenyl substituent. The chlorine atom and trifluoromethyl group enhance lipophilicity (XLogP3 = 5.6) and may improve membrane permeability compared to the target compound’s fluorine substituent .
Table 1: Comparison of Key Structural Analogues
Biological Activity
1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through various chemical reactions involving quinoxaline derivatives. The structure comprises a benzyl group and a sulfonyl group attached to an imidazoquinoxaline framework, which is crucial for its biological activity.
Biological Activity Overview
Quinoxaline derivatives are known for their diverse pharmacological properties. The specific compound under consideration has been evaluated for several biological activities:
- Anticancer Activity : Studies have shown that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
- Antimicrobial Activity : The compound has also been tested against a range of bacterial strains. Quinoxaline derivatives generally show strong antibacterial properties against both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Several studies have provided insights into the biological activities of quinoxaline derivatives:
- Cytotoxicity Studies : A study reported that certain quinoxaline derivatives exhibited IC50 values ranging from 0.01 to 0.06 μg/mL against cancer cell lines while being non-cytotoxic to normal cells (IC50 > 100 μg/mL) . This indicates a promising therapeutic window for further development.
- Antimicrobial Efficacy : Another research highlighted the dual activity of quinoxaline derivatives as both anticancer and antimicrobial agents. The derivatives showed high degrees of inhibition against various bacterial strains, suggesting their potential as broad-spectrum antimicrobial agents .
- Mechanisms of Action : The proposed mechanisms for the anticancer activity include the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor growth. These mechanisms are critical for developing targeted therapies .
Table 1: Biological Activity Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-benzyl-3-(4-fluorobenzenesulfonyl)-imidazoquinoxaline?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Reagents : Use coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and bases (e.g., triethylamine) to facilitate sulfonylation and benzylation steps .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity and solubility .
- Purification : Column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) is critical for isolating the pure compound .
- Yield Optimization : Reaction time (12–24 hours) and temperature (60–80°C) must be calibrated to minimize by-products like unreacted sulfonyl chlorides .
Q. Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DMF, 60°C | 65–75 | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 70–80 | |
| Final Purification | Silica gel chromatography | >95 purity |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., benzyl group at N1, sulfonyl at C3). Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₂H₁₈FN₃O₂S) and detects isotopic patterns for chlorine/fluorine .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What initial biological screening approaches are recommended?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM to assess preliminary efficacy .
- Solubility Profiling : Determine aqueous solubility via HPLC-UV at physiological pH (7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the sulfonyl group and conserved lysine residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluoro with 4-chloro) to isolate substituent-specific effects .
- Orthogonal Assays : Confirm anti-proliferative activity via clonogenic assays alongside MTT to differentiate cytostatic vs. cytotoxic effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the imidazoquinoxaline core (e.g., pyridine vs. quinoxaline) to assess ring size impact .
- Substituent Screening : Replace benzyl with cyclohexyl or piperidinyl groups to study steric effects on kinase selectivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) for activity .
Q. What are the challenges in developing fluorescent analogs for imaging applications?
- Methodological Answer :
- Synthetic Complexity : Introduce fluorophores (e.g., styryl or triazolyl groups) via Suzuki coupling, requiring Pd catalysts and anhydrous conditions .
- Solvatochromism : Optimize substituents (e.g., electron-donating groups) to enhance quantum yield in aqueous environments .
- Biological Compatibility : Validate fluorescence stability in live-cell imaging using confocal microscopy (e.g., λₑₓ = 488 nm, λₑₘ = 520 nm) .
Key Research Findings
Q. Table 3: Computational Binding Affinities
| Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR (1M17) | -9.8 | H-bond with Lys721 | |
| VEGFR2 (3VHE) | -8.3 | π-Stacking with Phe1047 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
